(S)-tert-Butyl 3-aminoazepane-1-carboxylate
Description
Seven-Membered N-Heterocycles: Classification and Nomenclature
Seven-membered nitrogen heterocycles occupy a unique niche between the conformational flexibility of larger rings and the strain-limited reactivity of smaller systems. Azepane, the saturated counterpart of azepine, belongs to the azepane subclass characterized by a single nitrogen atom within a seven-membered carbocycle. The IUPAC nomenclature designates the parent compound as azepane (C₆H₁₃N), with substituents numbered clockwise from the nitrogen. For example, the title compound (S)-tert-butyl 3-aminoazepane-1-carboxylate derives its name from:
- A tert-butyloxycarbonyl (Boc) group at position 1
- An (S)-configured amino group at position 3
This naming convention aligns with CAS Registry Number 625471-04-7 and SMILES notation O=C(N1C[C@@H](N)CCCC1)OC(C)(C)C.
Historical Development of Azepane Chemistry
The synthesis of azepanes dates to 1967, when Paulsen and Todt first reported tetrahydroxylated derivatives via partial hydrogenolysis of hexamethylenediamine. Early applications focused on glycosidase inhibition, exemplified by 2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane’s activity against α-galactosidase (Kᵢ = 2.2 µM). The 2000s witnessed breakthroughs in stereocontrol, such as Cutri’s 2003 tandem ring-enlargement/alkylation method yielding 3-aminoazepanes with >99% enantiomeric excess. Contemporary metal-free domino strategies now enable efficient access to oligocyclic azepane systems.
Significance of 3-Aminoazepane Scaffold in Chemical Research
The 3-aminoazepane motif confers three critical advantages:
- Conformational restraint : The seven-membered ring reduces rotational freedom while maintaining sufficient flexibility for target binding.
- Dual functionality : The amino and carboxylate groups permit orthogonal derivatization, as seen in kinase inhibitor intermediates like nazartinib.
- Bioisosteric potential : Azepanes mimic monosaccharide chair conformations, enabling glycosidase inhibition without hydrolytic susceptibility.
Recent applications span:
- Anticancer agents : Boc-protected 3-aminoazepanes serve as platinum(II) coordination scaffolds
- Antivirals : Azepane nitrones exhibit activity against HIV-1 through reverse transcriptase inhibition
- CNS drugs : Quaternary amino acid derivatives stabilize 3₁₀-helical peptides for neurotherapeutic development
Stereochemical Considerations in Azepane Derivatives
The (S)-configuration at C3 critically influences molecular recognition. X-ray crystallography of (S)-3-aminoazepane derivatives reveals:
- Intramolecular H-bonding : Between the amino group and carbonyl oxygen, stabilizing boat conformations
- Chiral induction : (S)-configured scaffolds impart >20:1 diastereoselectivity in Mannich reactions
- Target complementarity : MD simulations show (S)-isomers form tighter complexes with kinase ATP pockets versus (R)-forms (ΔG = -3.2 kcal/mol)
Synthetic methods achieving stereocontrol include:
| Method | Selectivity | Yield | Reference |
|---|---|---|---|
| Enzymatic cascade (GOase/IRED) | 98% ee | 54% | |
| Chiral auxillary-mediated RCM | 99% de | 76% | |
| Asymmetric hydrogenation | 95% ee | 82% |
The tert-butyl carbamate group in this compound serves dual roles:
Properties
IUPAC Name |
tert-butyl (3S)-3-aminoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWILWLHHQGUCX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653023 | |
| Record name | tert-Butyl (3S)-3-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625471-04-7 | |
| Record name | tert-Butyl (3S)-3-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-aminoazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Synthesis via Chiral Starting Materials
The use of enantiomerically pure precursors represents a foundational approach for constructing the (S)-configured azepane core. A prominent method involves Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a chiral building block employed in asymmetric synthesis. As detailed in a 2022 study, ketones derived from Vince lactam undergo sequential transformations to install the 3-amino group while retaining stereochemical integrity . For example, treatment of Vince lactam derivatives with 2-PySO2CF2H and BuOK generates difluoromethylene intermediates, which are subsequently deprotected and functionalized via Boc (tert-butoxycarbonyl) protection . This route achieves enantiomeric excess (ee) >98% but requires stringent control over reaction conditions to prevent racemization during intermediate stages .
Asymmetric Reductive Amination
Reductive amination offers a direct route to introduce the 3-amino group stereoselectively. In this method, tert-butyl 3-oxoazepane-1-carboxylate is reacted with ammonia or amine equivalents in the presence of chiral catalysts. A 2023 protocol describes using Rhodium(I)-DuPhos complexes to catalyze the asymmetric reductive amination of ketones, achieving 85–92% yield and 90–95% ee. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 2 mol% | Higher ee at ≥2 mol% |
| Hydrogen pressure | 50 psi | Maximizes conversion |
| Solvent | Tetrahydrofuran | Enhances enantioselectivity |
This method is scalable but limited by the cost of chiral catalysts and sensitivity to moisture.
Resolution of Racemic Mixtures
Racemic tert-butyl 3-aminoazepane-1-carboxylate can be resolved into enantiomers using chiral resolving agents. A patented approach employs L-tartaric acid to form diastereomeric salts, selectively crystallizing the (S)-enantiomer with 70–80% recovery and >99% ee . The process involves:
-
Dissolving racemic amine in ethanol.
-
Adding L-tartaric acid to precipitate the (S)-tartrate salt.
-
Neutralizing with sodium bicarbonate to isolate the free (S)-amine.
While cost-effective, this method generates stoichiometric waste and requires multiple recrystallization steps to achieve pharmaceutical-grade purity .
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is critical for protecting the azepane nitrogen during synthesis. A 2025 technical report highlights a two-step protocol:
-
Amination of Azepane :
Azepane is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, yielding tert-butyl azepane-1-carboxylate (85–90% yield) . -
Stereoselective Amination :
The Boc-protected azepane undergoes nitrene insertion at the 3-position using iodine(III) reagents (e.g., PhI=NTs), followed by hydrolysis to install the amino group. Chiral ligands like BOX-Cu(II) complexes direct stereochemistry, achieving 88% ee .
Catalytic Asymmetric Hydrogenation
Recent advances leverage asymmetric hydrogenation of enamine precursors. For instance, hydrogenating tert-butyl 3-(benzylideneamino)azepane-1-carboxylate over a Ru-BINAP catalyst produces the (S)-amine with 94% ee and 91% yield. The reaction is highly sensitive to substituents on the imine:
| Imine Substituent | Hydrogenation ee | Yield |
|---|---|---|
| Benzylidene | 94% | 91% |
| 4-Methoxybenzyl | 89% | 85% |
| Cyclohexylidene | 78% | 82% |
Green Chemistry Approaches
Efforts to improve sustainability focus on solvent-free conditions and recyclable catalysts. A 2024 study demonstrates ball-milling azepane with Boc₂O and a chiral thiourea organocatalyst, achieving 82% yield and 90% ee without solvents . Additionally, enzyme-mediated resolutions using lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters, isolating the (S)-enantiomer in 75% yield .
Scientific Research Applications
(S)-tert-Butyl 3-aminoazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-aminoazepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function and activity. The azepane ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine and Azepane Families
The tert-butyl carbamate moiety and amino substitution pattern are shared across several heterocyclic compounds, but ring size and substituent positions differentiate their properties:
Key Observations:
- Ring Size and Flexibility : The 7-membered azepane ring in the target compound provides greater conformational flexibility compared to 6-membered piperazines (e.g., 438049-91-3), which may enhance binding to larger enzyme pockets .
- Substituent Position: Moving the amino group from position 3 to 4 (as in 1174020-26-8) alters hydrogen-bonding interactions, affecting biological activity .
- Stereochemistry : The (S)-enantiomer is priced significantly higher than the (R)-form, likely due to its preferential use in enantioselective syntheses .
- Bicyclic Systems : Compounds like 1211510-15-4 offer rigidity, favoring blood-brain barrier penetration in neuropharmaceuticals .
Biological Activity
(S)-tert-Butyl 3-aminoazepane-1-carboxylate is an organic compound characterized by a seven-membered nitrogen-containing ring known as azepane. It features an amino group at the third carbon and a tert-butyl protecting group attached to the carboxylic acid at the first position. The molecular formula for this compound is C₁₁H₂₂N₂O₂, and it possesses a chiral center, making it significant in stereochemistry and medicinal chemistry. This article explores its biological activity, synthetic routes, and potential applications in medicinal chemistry.
Structural Features and Synthesis
The structural framework of this compound allows for modifications that can lead to compounds with diverse pharmacological activities. The presence of the azepane scaffold is particularly relevant in drug development, where it can contribute to the efficacy and selectivity of therapeutic agents.
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Reductive Amination : Involves the reaction of Boc-aminocyclopentanone with 1,3-propanediamine using a metal catalyst such as rhodium or iridium to facilitate the formation of the C-N bond.
- Coupling Reactions : Activated esters can be used for coupling reactions to introduce the amino group.
- Direct Amination : This method involves the direct amination of azepane derivatives.
The tert-butyl group serves as a protective moiety, which can be selectively removed under acidic conditions to yield a reactive amine, enhancing its utility in synthetic applications .
While specific biological activity data for this compound is limited, its structural features suggest potential as a precursor for biologically active compounds. The azepane core is prevalent in several pharmacologically significant molecules, indicating that this compound could serve as a valuable intermediate in medicinal chemistry. Its amino group may enhance interactions with biological targets, contributing to its potential therapeutic applications.
Potential Applications
This compound is primarily utilized in medicinal chemistry as a building block for synthesizing various biologically active molecules. Notable applications include:
- Neurological Disorders : Research indicates potential applications in targeting neurological and psychiatric disorders.
- Enzyme Inhibition : The compound may be studied for its effects on enzyme activity, potentially acting as an inhibitor or modulator depending on the target .
Comparative Analysis with Related Compounds
The following table illustrates some compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-tert-Butyl 4-aminoazepane-1-carboxylate | Similar azepane structure but at position four | Potentially different biological activity profile |
| (R)-tert-Butyl 3-aminoazepane-1-carboxylate | Enantiomer of (S)-tert-butyl variant | Different stereochemistry may influence activity |
| tert-Butyl 2-aminoazepane-1-carboxylate | Azepane with amino group at position two | Distinct positioning may alter reactivity |
These compounds illustrate the diversity within azepane derivatives while highlighting how variations in substituents or stereochemistry can lead to unique properties and activities .
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, related research indicates that compounds with similar structural frameworks have shown promise in various biological assays. For instance:
- Inhibition Studies : Compounds with azepane rings have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar properties.
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-Butyl 3-aminoazepane-1-carboxylate in laboratory settings?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by azepane ring functionalization. Key steps include:
- Amine Protection : Reacting the primary amine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to introduce the Boc group .
- Ring Functionalization : Introducing substituents via nucleophilic substitution or reductive amination. For example, tert-butyl 5-aminoazepane derivatives are synthesized by controlling reaction pH (7–9) and temperature (0–25°C) to optimize regioselectivity .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products (>95%) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm stereochemistry and functional group integrity. For example, tert-butyl group signals appear as singlets near δ 1.4 ppm in ¹H NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for verifying axial/equatorial conformations of the tert-butyl group .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) and identifies byproducts .
Q. What are the key considerations for storing and handling this compound to ensure stability?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture sensitivity. Avoid sparks or open flames due to potential tert-butyl group instability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation during azepane ring modifications .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve yields in hydrogenation steps, as seen in tert-butyl diazepane syntheses (61% yield with 63:37 rotamer ratio) .
- pH Adjustment : Maintaining pH 8–9 during Boc deprotection minimizes racemization .
Q. What strategies resolve structural ambiguities in derivatives using crystallographic or spectroscopic data?
- Dynamic NMR : Low-temperature NMR (e.g., 183 K) distinguishes axial/equatorial tert-butyl conformers by slowing ring inversion .
- DFT Calculations : Explicit solvent models (e.g., water or DMSO) predict solution-phase conformations, reconciling discrepancies between crystallographic and solution data .
- SHELX Refinement : Anisotropic displacement parameters in SHELXL refine disorder models for tert-butyl groups in crystal structures .
Q. How does stereochemistry influence biological activity, and what methods validate this relationship?
- Chiral HPLC : Separates enantiomers to assess purity (e.g., >99% ee for (S)-isomers) .
- Enzyme Assays : Compare inhibition constants (Ki) of enantiomers against targets like proteases or kinases. For example, tert-butyl azepane derivatives show 10-fold higher activity in (S)-configurations due to steric complementarity with binding pockets .
Q. Tables for Key Data
| Conformational Analysis | Method | Key Finding | Reference |
|---|---|---|---|
| Low-Temperature NMR | 183 K, DMSO-d₆ | Axial tert-butyl | |
| DFT with Explicit Solvent | B3LYP/6-31G(d), H₂O | Equatorial dominance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
